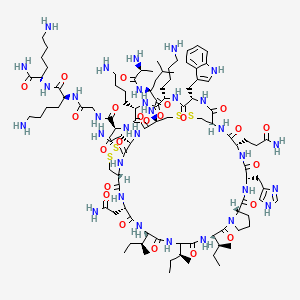

![molecular formula C15H9FN2 B1139196 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride CAS No. 1224431-15-5](/img/structure/B1139196.png)

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFZ 10-7 involves several key steps:

Starting Materials: The synthesis begins with 3-fluorobenzonitrile and 6-methyl-2-pyridine.

Reaction Conditions: The reaction typically involves the use of a palladium-catalyzed Sonogashira coupling reaction to form the ethynyl linkage between the two aromatic rings.

Purification: The final product is purified using standard chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for MFZ 10-7 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques to ensure the compound meets the required purity standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

MFZ 10-7 primarily undergoes substitution reactions due to the presence of the fluorine atom and the nitrile group on the benzene ring. These groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with MFZ 10-7 include amines and thiols.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aminated product, while reaction with a thiol would yield a thioether .

Scientific Research Applications

MFZ 10-7 has several notable applications in scientific research:

Mechanism of Action

MFZ 10-7 exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This means that it binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity . By inhibiting mGluR5, MFZ 10-7 can modulate glutamate signaling in the brain, which is implicated in the reinforcing effects of addictive substances .

Comparison with Similar Compounds

Similar Compounds

2-methyl-6-(phenylethynyl)pyridine (MPEP): Another negative allosteric modulator of mGluR5, but with off-target effects and a shorter half-life.

3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP): Similar to MPEP, it also has off-target effects and a shorter half-life.

Fenobam: Another mGluR5 antagonist with limited translational potential due to off-target effects.

Uniqueness of MFZ 10-7

MFZ 10-7 is unique in its higher potency and selectivity compared to MPEP and MTEP. It has shown greater efficacy in preclinical models of addiction without the off-target effects that limit the use of other similar compounds .

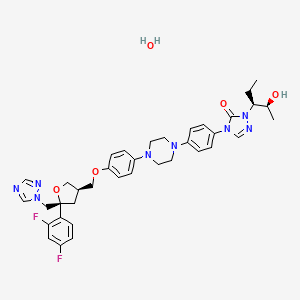

Properties

CAS No. |

1224431-15-5 |

|---|---|

Molecular Formula |

C15H9FN2 |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile |

InChI |

InChI=1S/C15H9FN2/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12/h2-4,7-9H,1H3 |

InChI Key |

ZGEXQIMQZVRTDZ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N |

Synonyms |

3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

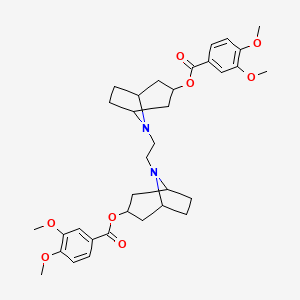

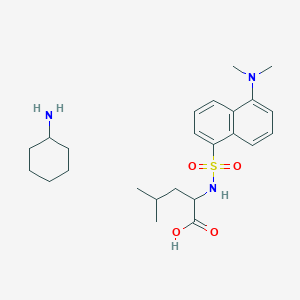

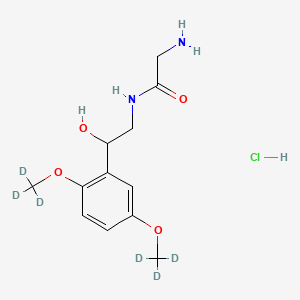

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)